molecular formula C16H18ClN5OS B12342453 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide

5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide

Cat. No.: B12342453
M. Wt: 363.9 g/mol
InChI Key: LYYBQCPFNXFPCQ-UHFFFAOYSA-N
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Description

5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide is a synthetic organic compound It features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a 4-chloroanilino group and a 3-methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide typically involves the following steps:

    Formation of the Triazolidine Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and carbonyl compounds.

    Substitution Reactions:

    Thioether Formation: The 3-methylsulfanylphenyl group can be introduced via a thioetherification reaction, where a thiol reacts with a halogenated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biochemistry: Used in studies to understand enzyme-substrate interactions and protein-ligand binding.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be those related to the biological activity being targeted, such as signal transduction pathways in cancer or metabolic pathways in infectious diseases.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloroanilino)-N-phenyltriazolidine-4-carboxamide: Lacks the methylsulfanyl group.

    5-(4-bromoanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide: Has a bromo group instead of a chloro group.

    5-(4-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide: Lacks the sulfanyl group.

Uniqueness

The presence of both the 4-chloroanilino and 3-methylsulfanylphenyl groups in 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide may confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under specific conditions. These structural features can make it a more potent or selective compound compared to its analogs.

Properties

Molecular Formula

C16H18ClN5OS

Molecular Weight

363.9 g/mol

IUPAC Name

5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide

InChI

InChI=1S/C16H18ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9,14-15,18,20-22H,1H3,(H,19,23)

InChI Key

LYYBQCPFNXFPCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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